Compound Description: Pthaladyn-1 is a dynamin I and II GTPase inhibitor identified through virtual screening. It exhibits a potency of approximately 170 μM against dynamin I.
Compound Description: Pthaladyn-29 is a potent dynamin I GTPase inhibitor with an IC50 value of 4.58 ± 0.06 μM. It also displays moderate selectivity for dynamin I over dynamin II.
Compound Description: SoRI-20040 acts as an allosteric modulator of the human dopamine transporter (hDAT). It partially inhibits [125I]RTI-55 binding and [3H]dopamine uptake.
Relevance: While SoRI-20040 doesn't directly resemble 2-(2-{[4-nitro-2-({[2-(trifluoromethyl)phenyl]amino}carbonyl)phenyl]amino}ethyl)-1,3-dioxo-5-isoindolinecarboxylic acid structurally, it is grouped alongside it in the discussion of novel partial inhibitors of amphetamine-induced dopamine release. This suggests a shared mechanism of action or a potential interaction with similar target proteins despite the structural differences.
Compound Description: SoRI-20041, similar to SoRI-20040, is an allosteric modulator of hDAT. It also exhibits partial inhibition of [125I]RTI-55 binding, [3H]dopamine uptake, and slows the dissociation of [125I]RTI-55 from hDAT.
Relevance: SoRI-20041, despite being structurally distinct from 2-(2-{[4-nitro-2-({[2-(trifluoromethyl)phenyl]amino}carbonyl)phenyl]amino}ethyl)-1,3-dioxo-5-isoindolinecarboxylic acid, is categorized with it as a novel partial inhibitor of amphetamine-induced dopamine release. This implies a functional connection between these compounds despite their structural dissimilarity.
Compound Description: SoRI-2827 is another allosteric modulator of hDAT, displaying partial inhibition of [125I]RTI-55 binding and [3H]dopamine uptake.
Relevance: Despite its distinct chemical structure compared to 2-(2-{[4-nitro-2-({[2-(trifluoromethyl)phenyl]amino}carbonyl)phenyl]amino}ethyl)-1,3-dioxo-5-isoindolinecarboxylic acid, SoRI-2827 is mentioned alongside it in the context of novel partial inhibitors of amphetamine-induced dopamine release, hinting at a shared functional relationship.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.